molecular formula C9H10N2O B8815279 4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 936572-00-8

4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B8815279
M. Wt: 162.19 g/mol
InChI Key: RVWYSXYDEBWPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

936572-00-8

Product Name

4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H10N2O/c1-6-5-7-8(11-6)3-4-10-9(7)12-2/h3-5,11H,1-2H3

InChI Key

RVWYSXYDEBWPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CN=C2OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
COc1nccc2c1cc(C)n2Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of (1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine 2 (0.887 mg, 3.52 mmol) in THF (10 mL), DMSO (2.5 mL), followed by KOtBu (25 mL, 1.0 M in THF) was added dropwise, and then the reaction mixture was treated with O2 for 15 min at room temperature, quenched with saturated NH4Cl (20 mL), extracted with EtOAc (3×60 mL). The combined organic extracts were washed with water (50 mL), brine (50 mL), dried over Na2SO4 and evaporated. Flash chromatography of the residue over silica gel, using 20% EtOAc in hexanes to 40% EtOAc in hexanes) gave product 3 as a yellow solid. Yield: 560 mg (98%).
Name
1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
Quantity
0.887 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine (2) (0.887 g, 3.51 mmole) in anhydrous THF (10 mL) dimethyl sulfoxide (25 mL) was added slowly (via a syringe) and the mixture was cooled to 0° C. Potassium tert-butoxide (1M in THF, 25 mL, 25 mmole) was added slowly. Oxygen was bubbled through the mixture for 45 minutes. The reaction was quenched with saturated ammonium chloride solution, the mixture was extracted with ethyl acetate (3×50 mL). The organic layer was separated, dried over magnesium sulphate and concentrated. The residue was purified by column chromatography (3:1 Hex:EtOAc) to afford intermediate (3). Yield: 1.06 g >100%
Name
1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
Quantity
0.887 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.